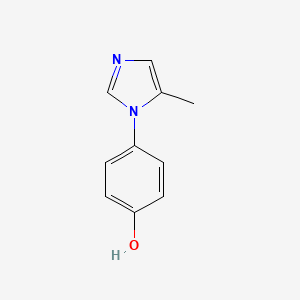

4-(5-Methyl-1H-imidazol-1-YL)phenol

Descripción

4-(5-Methyl-1H-imidazol-1-yl)phenol is an imidazole-derived compound featuring a phenol group at the 4-position and a methyl substituent on the imidazole ring. This article compares 4-(5-Methyl-1H-imidazol-1-yl)phenol with structurally related imidazole derivatives, focusing on synthesis, electronic properties, and NLO performance.

Propiedades

Número CAS |

68337-62-2 |

|---|---|

Fórmula molecular |

C10H10N2O |

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

4-(5-methylimidazol-1-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-8-6-11-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |

Clave InChI |

STZDOOANZJZCRW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=CN1C2=CC=C(C=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-imidazol-1-YL)phenol typically involves the condensation of 1H-imidazole with 4-chloromethylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of 4-(5-Methyl-1H-imidazol-1-YL)phenol may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and continuously removing the product. This approach can improve yield and reduce production costs.

Análisis De Reacciones Químicas

Example Protocol (adapted from ):

-

Step 1 (Ullmann coupling):

-

Step 2 (Demethylation):

Phenolic Group Reactions

The hydroxyl group undergoes typical phenol reactions:

Imidazole Ring Reactions

The methyl-substituted imidazole participates in:

Anticancer Agents

Antimicrobial Derivatives

-

Sulphonamides:

Reacts with sulfonyl chlorides to yield sulfonamide derivatives active against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Table 1: Comparative Reactivity in Demethylation Methods

| Reagent | Temperature | Time | Purity | Yield |

|---|---|---|---|---|

| BBr₃ | 0–25°C | 12 h | 99.9% | 76% |

| 48% HBr | 100°C | 6 h | 65% | 30% |

Source: Adapted from and comparative studies in .

Table 2: Biological Activity of Derivatives

| Derivative | Activity | IC₅₀/MIC |

|---|---|---|

| Nitro-substituted imidazole | Antitubercular | 50% inhibition |

| Schiff base-imidazole hybrid | Anticancer (HepG2) | 15.67 µM |

| Sulfonamide analog | Antibacterial (E. coli) | 16 µg/mL |

Mechanistic Insights

-

Ullmann Coupling: Proceeds via a copper-mediated aryl halide activation mechanism, forming a C–N bond between the imidazole and aryl bromide .

-

BBr₃ Demethylation: Involves sequential methyl ether cleavage via boron coordination, yielding the free phenol .

Stability and Handling

Aplicaciones Científicas De Investigación

4-(5-Methyl-1H-imidazol-1-YL)phenol has a wide range of scientific research applications:

Biology: The compound is used in biological assays to study enzyme activity and protein interactions.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mecanismo De Acción

The mechanism of action of 4-(5-Methyl-1H-imidazol-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Imidazole Derivatives

| Compound | Substituents | Key Structural Attributes |

|---|---|---|

| 4-(5-Methyl-1H-imidazol-1-yl)phenol | - Methyl at C5 of imidazole - Phenol at C4 |

Compact π-system with polar hydroxyl group |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | - Two phenyl groups at C4/C5 of imidazole - Phenol at C2 |

Extended π-conjugation via diphenyl groups |

| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | - Methyl at C5 - Phenyl at C2 - Hydroxymethyl at C4 |

Steric bulk from phenyl; hydroxyl enhances H-bonding |

| Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | - Benzyl(2-hydroxyethyl)amino at C5 - Ester group at C4 |

Bulky substituents; flexible side chain |

Key Observations :

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (–3, 5, 8) exhibits enhanced π-conjugation due to diphenyl substituents, which stabilize charge-transfer states critical for NLO activity.

- The hydroxyl group in 4-(5-Methyl-1H-imidazol-1-yl)phenol may improve solubility in polar solvents compared to non-polar analogs like 5-methyl-2-phenyl-1H-imidazole-4-methanol (–13).

Electronic and NLO Properties

Table 2: Electronic and NLO Parameters

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Nonlinear Absorption Coefficient (β, cm/W) | Third-Order Susceptibility (χ⁽³⁾, esu) |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 2.54 (direct bandgap) | 9.72 | 4.044 × 10⁻¹ | 2.2627 × 10⁻⁶ |

| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | Not reported | ~5–7 (estimated) | Not reported | Not reported |

| 4-(5-Methyl-1H-imidazol-1-yl)phenol | ~3–4 (estimated) | ~4–6 (estimated) | Lower than diphenyl analog (inferred) | Lower than diphenyl analog (inferred) |

Key Findings :

Extended Conjugation Enhances NLO Performance: The diphenyl analog exhibits a low HOMO-LUMO gap (2.54 eV), high dipole moment (9.72 D), and significant third-order susceptibility (χ⁽³⁾ = 2.26 × 10⁻⁶ esu), attributed to its extended π-system and dipolar excited states (). In contrast, 4-(5-Methyl-1H-imidazol-1-yl)phenol likely has a higher bandgap (~3–4 eV) due to reduced conjugation, leading to weaker NLO responses.

Role of Substituents :

- Electron-withdrawing groups (e.g., nitro in ) lower LUMO energy, facilitating charge transfer.

- Hydroxyl and hydroxymethyl groups (as in the target compound and –13) enhance polarity but may sterically hinder π-orbital overlap.

Z-Scan Confirmation: The diphenyl analog’s negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicates self-defocusing behavior, a desirable trait for optical limiting ().

Actividad Biológica

4-(5-Methyl-1H-imidazol-1-YL)phenol, also known as 4-(1H-imidazol-1-yl)phenol, is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical formula for 4-(5-Methyl-1H-imidazol-1-YL)phenol is . The compound features a phenolic moiety linked to an imidazole ring, which is known for its ability to interact with various biological targets.

The biological activity of 4-(5-Methyl-1H-imidazol-1-YL)phenol can be attributed to several mechanisms:

- Nitric Oxide Synthase Inhibition : This compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in inflammation and immune responses .

- Antioxidant Activity : The presence of the phenolic group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress .

Biological Activities

Research has demonstrated various biological activities associated with 4-(5-Methyl-1H-imidazol-1-YL)phenol:

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(5-Methyl-1H-imidazol-1-YL)phenol have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

The inhibition of iNOS by this compound suggests potential anti-inflammatory effects. By reducing NO production, it may help mitigate inflammatory responses in various conditions .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. The ability to modulate cellular signaling pathways through NO synthesis inhibition may contribute to tumor suppression mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(5-Methyl-1H-imidazol-1-YL)phenol is crucial for optimizing its biological activity. Modifications on the imidazole and phenolic rings can lead to variations in potency and selectivity against specific biological targets. For example, substituents on the phenolic ring can enhance lipophilicity and improve bioavailability, while modifications on the imidazole ring can alter receptor binding affinities .

Case Studies

Several studies have highlighted the efficacy of 4-(5-Methyl-1H-imidazol-1-YL)phenol and its analogs:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including 4-(5-Methyl-1H-imidazol-1-YL)phenol, against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects comparable to standard antibiotics .

- Anti-inflammatory Mechanism : Research demonstrated that compounds with similar structures could significantly reduce inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .

- Anticancer Activity : In vitro studies showed that certain imidazole derivatives could induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development against specific cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity 4-(5-Methyl-1H-imidazol-1-YL)phenol?

- Methodological Answer : A two-step approach is commonly used:

Imidazole Functionalization : Introduce the methyl group at the 5-position of the imidazole ring via alkylation or palladium-catalyzed cross-coupling.

Phenolic Coupling : Use Suzuki-Miyaura coupling to attach the phenol moiety to the imidazole ring, ensuring regioselectivity by protecting the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBS) group .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Key Methods :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for imidazole and phenol groups) .

- FTIR : Identify O–H stretching (~3200 cm) and imidazole C–N vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 189.1) .

Q. How can crystallographic data be refined for this compound?

- Procedure :

Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .

Refinement : SHELXL for least-squares refinement, with hydrogen atoms placed geometrically. Final R-values typically <0.05 for high-quality datasets .

Advanced Research Questions

Q. How do researchers address contradictions in reported antifungal activities of derivatives?

- Analytical Framework :

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values against Candida albicans under consistent conditions (e.g., RPMI-1640 medium, 48-hour incubation) .

- Structural Variants : Test analogs with halogen substitutions on the phenol ring (e.g., 2,4-dichloro derivatives) to isolate electronic effects vs. steric hindrance .

- Data Reconciliation : Use multivariate analysis to correlate logP values with bioactivity discrepancies across studies .

Q. What computational strategies predict the phenolic group’s reactivity in electrophilic substitution?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices () for nucleophilic attack sites. The para position to the hydroxyl group typically shows higher reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., negative potentials at the hydroxyl oxygen) to guide halogenation or nitration pathways .

Q. What environmental persistence studies are relevant for this compound?

- Methodology :

- Degradation Pathways : Conduct photolysis experiments (λ = 254 nm) to assess half-life in aqueous solutions. LC-MS identifies breakdown products (e.g., imidazole ring cleavage or hydroxylation) .

- Ecotoxicity : Use Daphnia magna assays to determine EC values, with GC-MS monitoring bioaccumulation in lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.